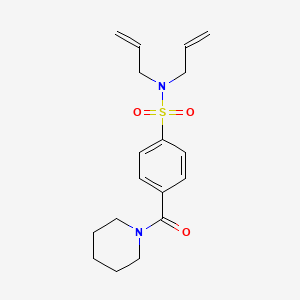![molecular formula C15H11N3O4S B2919662 methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 531495-03-1](/img/structure/B2919662.png)
methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate is a sophisticated organic compound with unique structural elements, including a pyridazine ring, a thiazole ring, and an ester group. Its multifaceted architecture lends itself to a variety of applications across different scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate involves a multi-step process:
Step One: : Formation of the thiazole ring.
Reagents: : 2-bromo-1-phenylethanone, thiourea.
Conditions: : Reflux in ethanol.
Step Two: : Construction of the pyridazine ring.
Reagents: : Ethyl acetoacetate, hydrazine hydrate.
Step Three: : Coupling of intermediates.
Reagents: : Intermediate products from steps one and two.
Conditions: : Use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods
Scaling up to an industrial level requires optimization of each step for yield and efficiency. This typically involves continuous flow reactors and automated process control systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidation at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: : Reduction of the pyridazine ring can lead to dihydro derivatives.
Substitution: : Functional groups on the thiazole or phenyl rings can be substituted with electrophiles.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate in acidic medium.
Reduction: : Use of catalytic hydrogenation with palladium on carbon.
Substitution: : Utilizes electrophiles like alkyl halides under basic conditions.
Major Products
Oxidation: : Ketones or aldehydes.
Reduction: : Dihydro derivatives.
Substitution: : Varied, depending on the nature of the electrophile.
Applications De Recherche Scientifique
Chemistry
Used as a building block in complex organic synthesis.
Serves as a ligand in coordination chemistry.
Biology
Investigated for potential antimicrobial activity.
Explored in enzyme inhibition studies.
Medicine
Potential candidate for anti-inflammatory and anti-cancer drug development.
Industry
Utilized in the synthesis of advanced materials and polymers.
Used in the development of specialty dyes and pigments.
Mécanisme D'action
The compound's bioactivity is primarily due to interactions with biological macromolecules:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, and DNA intercalation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-1,3-thiazole-4-carboxylate.
Ethyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate.
Methyl 2-[3-hydroxy-6-oxo-2(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate.
Uniqueness
Presence of the phenyl group adds steric bulk and electronic effects, enhancing interactions with biological targets.
The hydroxyl group provides opportunities for hydrogen bonding, influencing solubility and bioavailability.
Conclusion
Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate is a remarkable compound with a diverse array of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with different biological targets, making it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-(3,6-dioxo-1H-pyridazin-2-yl)-5-phenyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-14(21)12-13(9-5-3-2-4-6-9)23-15(16-12)18-11(20)8-7-10(19)17-18/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMNBMYBRHBNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N2C(=O)C=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)
![1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2919587.png)
![1-[1-(2-Cyclohexylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2919591.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2919592.png)
![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)
![6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2919594.png)


![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2919597.png)


![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)
